molecular formula C16H21NO B5209264 N-(3,5-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide

N-(3,5-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide

Cat. No. B5209264
M. Wt: 243.34 g/mol
InChI Key: WIUIFGQEVWZRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential application in medicinal chemistry. This compound is also known as URB597 and has been extensively studied for its ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.

Mechanism of Action

URB597 acts by inhibiting FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, URB597 increases the levels of endocannabinoids, leading to their prolonged activity and potential therapeutic effects.
Biochemical and physiological effects:
URB597 has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that the compound can reduce anxiety-like behavior in animal models, increase food intake, and reduce pain sensitivity. URB597 has also been shown to have potential anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

URB597 has several advantages for lab experiments, including its high selectivity for FAAH and its ability to increase endocannabinoid levels without directly activating cannabinoid receptors. However, the compound has limitations, including its short half-life and potential off-target effects.

Future Directions

There are several future directions for research on URB597. One area of interest is the potential application of the compound in the treatment of addiction and substance abuse disorders. Additionally, further studies are needed to fully understand the mechanisms of action of URB597 and its potential therapeutic effects in various neurological and psychiatric disorders. Finally, the development of more stable and selective FAAH inhibitors may lead to the development of more effective treatments for these conditions.

Synthesis Methods

The synthesis of URB597 involves the reaction of 3,5-dimethylphenylacetic acid with bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride in the presence of a base. The resulting product is then converted to the carboxamide derivative using ammonia or an amine.

Scientific Research Applications

URB597 has been studied extensively for its potential application in the treatment of various neurological and psychiatric disorders such as anxiety, depression, and addiction. The compound has been shown to increase the levels of endocannabinoids, which are known to have a role in regulating mood, appetite, and pain sensation.

properties

IUPAC Name

N-(3,5-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-10-5-11(2)7-14(6-10)17-16(18)15-9-12-3-4-13(15)8-12/h5-7,12-13,15H,3-4,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUIFGQEVWZRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2CC3CCC2C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199537
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3,5-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide

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